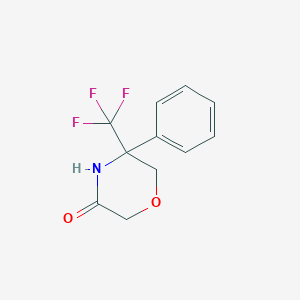

5-Phenyl-5-(trifluoromethyl)morpholin-3-one

説明

特性

IUPAC Name |

5-phenyl-5-(trifluoromethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)10(7-17-6-9(16)15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRENMUPYPHZQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(CO1)(C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the presence of the morpholinone scaffold, a privileged structure in many bioactive molecules, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, step-by-step methodologies.

Strategic Approach to Synthesis

Given the absence of a directly reported synthesis for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one in the current literature, a robust and logical two-step synthetic pathway is proposed. This strategy focuses on the initial construction of a key trifluoromethylated amino alcohol intermediate, followed by a cyclization to form the target morpholin-3-one ring system.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Step 1: Synthesis of 2-amino-1-phenyl-1-(trifluoromethyl)ethanol

The synthesis of this crucial amino alcohol precursor can be achieved through a two-stage process starting from benzaldehyde.

Part A: Synthesis of 2,2,2-trifluoro-1-phenylethanone

This step involves the nucleophilic trifluoromethylation of benzaldehyde. The use of Ruppert-Prakash reagent (TMSCF₃) is a well-established and efficient method for this transformation.[3][4][5]

-

Protocol:

-

To a solution of benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add cesium fluoride (CsF) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield 2,2,2-trifluoro-1-phenylethanone.

-

Part B: Reductive Amination to 2-amino-1-phenyl-1-(trifluoromethyl)ethanol

The trifluoromethyl ketone is then converted to the corresponding amino alcohol via reductive amination.

-

Protocol:

-

Dissolve 2,2,2-trifluoro-1-phenylethanone (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous solution basic with 2M NaOH and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude amino alcohol.

-

Purify by column chromatography to obtain 2-amino-1-phenyl-1-(trifluoromethyl)ethanol.

-

Step 2: Cyclization to 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

The final step involves the formation of the morpholin-3-one ring through acylation of the amino alcohol followed by an intramolecular Williamson ether synthesis. This is a common strategy for the synthesis of morpholine derivatives.[1][6][7][8]

-

Protocol:

-

Dissolve the 2-amino-1-phenyl-1-(trifluoromethyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add a solution of bromoacetyl bromide (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude bromoacetamide intermediate.

-

Dissolve the crude intermediate in anhydrous THF.

-

Add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

-

Characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the predicted spectroscopic data based on the structure.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ 7.6-7.4 (m, 5H, Ar-H), 4.5-4.3 (m, 2H, -O-CH₂-C=O), 3.8-3.6 (m, 2H, -N-CH₂-), ~3.0 (br s, 1H, N-H). Chemical shifts are influenced by the electron-withdrawing trifluoromethyl group.[9][10][11] |

| ¹³C NMR | δ ~170 (C=O), ~135-128 (Ar-C), ~124 (q, J ≈ 285 Hz, CF₃), ~70 (-O-CH₂-), ~65 (C-Ph), ~50 (-N-CH₂-). The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.[12][13][14] |

| ¹⁹F NMR | δ ~ -75 (s, CF₃). A singlet is expected as there are no neighboring fluorine atoms. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, lactam), ~1250, 1170, 1130 (C-F stretches), ~1100 (C-O-C stretch). The lactam carbonyl stretch is a characteristic peak.[15][16][17][18][19] |

| Mass Spec (EI) | M⁺ at m/z = 245. Plausible fragments: [M-CF₃]⁺ (m/z 176), [Ph-C-CF₃]⁺ (m/z 172), [Ph]⁺ (m/z 77). The fragmentation pattern will be influenced by the stability of the resulting cations and neutral losses.[20][21][22] |

Diagram of the Experimental Workflow

Caption: Overall workflow from synthesis to characterization of the target compound.

Conclusion and Future Perspectives

This technical guide outlines a feasible and scientifically sound approach to the synthesis and characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. The proposed synthetic route utilizes well-established chemical transformations, ensuring a high probability of success in a laboratory setting. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound.

The availability of this novel compound will enable further exploration of its biological activities, potentially leading to the development of new therapeutic agents. Future work could involve the synthesis of analogues with modifications to the phenyl ring or the morpholinone scaffold to establish structure-activity relationships.

References

-

Amino Acids. 2006 Jul;31(1):55-62. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. [Link]

-

Organic Letters. 2021;23(23):9178-9183. Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. [Link]

-

Molecules. 2024; 29(6):1408. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

Journal of the American Chemical Society. 2005;127(45):15724-15725. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

-

Biopolymers. 2001;62(5):278-94. FTIR study of five complex beta-lactam molecules. [Link]

-

Organic Letters. 2005 Feb 17;7(4):589-92. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. [Link]

-

Beilstein Journal of Organic Chemistry. 2021; 17: 435–443. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Magnetic Resonance in Chemistry. 2020 Jun;58(6):540-547. Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. [Link]

-

Chemical Science. 2025;16(16):5833-5839. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 1976;402-412. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

-

Chemical Communications. 2025;61(64):8887-8898. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]

-

The Journal of Organic Chemistry. 2011;76(8):2706-2710. Trifluoromethylation of Ketones and Aldehydes with Bu3SnCF3. [Link]

-

University of California, Davis. Infrared spectra of Amides & Lactams (RCONR2). [Link]

-

Synthesis. 2012;44(11):1591-1602. Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. [Link]

-

The Journal of Physical Chemistry Letters. 2012;3(21):3194-3198. Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. [Link]

-

Canadian Journal of Chemistry. 1954;32(7):683-686. THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. [Link]

-

ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... [Link]

-

ResearchGate. Recent progress in the synthesis of morpholines. [Link]

-

Medical Research Reviews. 2020 Mar;40(2):709-752. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Organic Chemistry Portal. Synthesis of morpholines. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Zhurnal Prikladnoi Spektroskopii. 2022;89(6):897. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[23][24]Dioxepino[5,6-d][23][25]Oxazole Compound: an Experimental and Density Functional Theory Study. [Link]

-

Magnetic Resonance in Chemistry. 2005 Aug;43(8):673-5. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

SpectraBase. Trifluoromethane - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

-

Catalysis Science & Technology. 2014;4(8):2436-2440. Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. [Link]

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

-

Molecules. 2026 Feb 14;31(4):1043. Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

-

ResearchGate. Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. [Link]

-

Catalysis Science & Technology. 2014;4(8):2436-2440. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

-

ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Link]

-

Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

-

Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

-

Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... [Link])

-

NIST WebBook. Phenyl trifluoromethyl ether. [Link]

- Google Patents.

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

The Journal of Organic Chemistry. 2014 Oct 17;79(20):9567-81. Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 12. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. quora.com [quora.com]

- 15. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Infrared spectra of Amides & Lactams (RCONR2) [mail.almerja.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unknown for a Novel Morpholinone

In modern drug discovery, the morpholinone scaffold is a privileged structure, offering a favorable combination of metabolic stability, synthetic tractability, and desirable spatial vectors for engaging biological targets. The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or ethyl group, is a well-established strategy to modulate a compound's metabolic fate, lipophilicity, and binding affinity. The specific molecule, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one , represents a novel chemical entity at the intersection of these design principles.

As of the date of this guide, comprehensive experimental data for this exact compound is not widely available in public-facing literature. This is a common scenario in early-stage discovery. Therefore, this document is designed not as a static data sheet, but as a proactive technical guide. It outlines the critical physicochemical properties that must be determined and provides robust, field-proven protocols for their characterization. As Senior Application Scientists, we do not just present data; we provide the roadmap to generate high-quality, reliable results. This guide is built on the principles of experimental integrity, explaining the causality behind methodological choices to empower researchers in their evaluation of this and other novel chemical entities.

Chemical Identity and Structural Attributes

Understanding the fundamental structure is the first step in any characterization workflow. The trifluoromethyl and phenyl groups at the C5 position create a chiral center, a critical feature for consideration in both synthesis and biological evaluation.

-

IUPAC Name: 5-phenyl-5-(trifluoromethyl)morpholin-3-one

-

Molecular Formula: C₁₁H₁₀F₃NO₂

-

Molecular Weight: 259.20 g/mol

-

Chemical Structure:

(Note: A placeholder for the 2D structure image)

The presence of the electron-withdrawing CF₃ group is predicted to significantly influence the molecule's electronic properties and lipophilicity compared to its non-fluorinated analog, 5-phenylmorpholin-3-one.[1][2][3] The lactam moiety within the morpholinone ring presents both a hydrogen bond donor (N-H) and acceptor (C=O), which are key determinants of solubility and membrane permeability.

Core Physicochemical Properties: A Summary for Investigation

The following table summarizes the essential physicochemical parameters for any new chemical entity entering a drug discovery pipeline. For this specific compound, we have populated the table with calculated or predicted values where possible and designated others as "To Be Determined (TBD)" through the experimental protocols detailed in this guide.

| Property | Predicted/Calculated Value | Significance in Drug Discovery |

| Molecular Weight | 259.20 g/mol | Influences diffusion, bioavailability; aligns with Lipinski's guidelines. |

| cLogP | TBD (Est. 2.0-2.5) | Key measure of lipophilicity; impacts solubility, permeability, and metabolism. |

| LogD at pH 7.4 | TBD | pH-dependent lipophilicity; more physiologically relevant than LogP for ionizable compounds. |

| Aqueous Solubility | TBD | Critical for formulation, absorption, and achieving therapeutic concentrations.[4] |

| pKa | TBD (Est. 9-10 for N-H) | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

| Chemical Stability | TBD | Essential for determining shelf-life, degradation pathways, and viable storage conditions.[5][6] |

| Polar Surface Area | 49.6 Ų (Calculated) | Predictor of membrane permeability and transport characteristics. |

Experimental Workflows for Physicochemical Characterization

The following sections provide self-validating, step-by-step protocols for determining the critical physicochemical properties. The causality behind key steps is explained to ensure data integrity.

Lipophilicity: LogP and LogD Determination via HPLC

The octanol-water partition coefficient (LogP) is a cornerstone of medicinal chemistry.[7][8] While the traditional shake-flask method is foundational, it can be resource-intensive.[8] A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires minimal compound.[8][9]

Principle: This method correlates the retention time (t_R) of a compound on a C18 column with the known LogP values of a standard set of reference compounds.

Step-by-Step Protocol:

-

System Preparation:

-

HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).[10]

-

Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Phosphate buffered saline (PBS), pH 7.4.

-

Mobile Phase B: Acetonitrile (ACN).

-

System Suitability: Equilibrate the column with a 50:50 A:B mixture until a stable baseline is achieved.

-

-

Calibration Curve Generation:

-

Prepare 1 mg/mL stock solutions of 5-7 reference compounds with known LogP values spanning a range (e.g., -1 to +5).

-

Inject each standard individually using an isocratic mobile phase (e.g., 60% ACN) and record the retention time.

-

Plot the known LogP values of the standards against the logarithm of their capacity factor, k', where k' = (t_R - t₀) / t₀. (t₀ is the column dead time). This plot is your calibration curve.

-

-

Sample Analysis:

-

Prepare a 1 mg/mL stock solution of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one in ACN.

-

Inject the sample under the identical HPLC conditions used for the standards.

-

Record the retention time (t_R).

-

-

Calculation:

-

Calculate the k' for the test compound.

-

Interpolate the LogP value from the linear regression equation of the calibration curve.

-

Causality and Trustworthiness: Using a validated set of standards ensures the accuracy of the correlation. The DAD detector allows for peak purity assessment, confirming that the measured retention time corresponds to the compound of interest and not an impurity.[10]

Aqueous Solubility: The Thermodynamic Shake-Flask Method

Aqueous solubility is arguably one of the most critical properties, as a compound must be in solution to be absorbed and exert its biological effect.[4][11] We distinguish between kinetic and thermodynamic solubility. The thermodynamic method, described here, measures the true equilibrium solubility and is the gold standard for lead optimization.[12][13]

Principle: An excess of the solid compound is equilibrated in a buffered aqueous solution. After separation of the undissolved solid, the concentration of the compound in the saturated supernatant is quantified.

Below is a visual representation of the workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount (approx. 1-2 mg) of solid 5-Phenyl-5-(trifluoromethyl)morpholin-3-one to a glass vial.

-

Incubation: Add a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4). Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

-

Equilibration: Allow the suspension to equilibrate for at least 24 hours.[12] This extended time is critical to ensure a true thermodynamic equilibrium is reached between the solid and solution phases.

-

Phase Separation: Remove the vial and allow it to stand. To separate the undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm PVDF filter. Filtering is often preferred to avoid disturbing the pellet during sampling.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it into the mobile phase. Quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve prepared from a known stock solution (typically in DMSO or ACN).[13]

Expert Insight: It is crucial to confirm that the solid material remaining after equilibration has the same polymorphic form as the starting material using techniques like XRPD. A change in crystal form during the experiment can lead to erroneous solubility values.

Ionization Constant: pKa Determination by Potentiometric Titration

The pKa dictates a molecule's charge state across a pH range, profoundly influencing its interaction with biological membranes and protein targets.[14] For 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, the lactam N-H proton is expected to be weakly acidic. Potentiometric titration is a highly accurate and standard method for pKa determination.[15][16]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously, and the pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point.[14][17]

Step-by-Step Protocol:

-

System Setup:

-

Sample Preparation:

-

Accurately prepare a solution of the compound (e.g., 1-5 mM) in water with a co-solvent like methanol if solubility is low. Note that the measured pKa will be an apparent pKa (pKa_app) in the presence of a co-solvent.

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]

-

-

Titration:

-

For an expected acidic pKa, titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M).

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[17]

-

Expert Insight: For compounds with low water solubility, extrapolation methods (e.g., Yasuda-Shedlovsky plots) can be used to determine the true aqueous pKa from measurements made in several different co-solvent concentrations.[15]

Chemical Stability Profiling

Assessing a compound's stability is vital for establishing its shelf-life and identifying potential liabilities.[5][6] A foundational stability study involves evaluating the compound's integrity under stressed conditions of pH and oxidation.

Principle: The compound is incubated under various conditions, and the remaining percentage of the parent compound is quantified by HPLC at specific time points.

Caption: Workflow for Accelerated Chemical Stability Assessment.

Step-by-Step Protocol:

-

Solution Preparation: Prepare separate solutions of the compound (~10 µM) in buffers representing acidic (pH 2.0), neutral (pH 7.4), and basic (pH 10.0) conditions. Prepare a fourth solution in pH 7.4 buffer containing 3% hydrogen peroxide for oxidative stability.

-

Incubation: Store all solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

-

Time-Point Analysis: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), take an aliquot from each solution.

-

Quenching & Quantification: Immediately quench the reaction (e.g., by neutralizing the pH or adding a quenching agent for the oxidative sample) and dilute with mobile phase. Analyze the sample by a stability-indicating HPLC method to determine the percentage of the parent compound remaining relative to the t=0 sample.

Trustworthiness: A "stability-indicating" HPLC method is one that can resolve the parent compound from all potential degradation products. This must be validated during method development, often through forced degradation studies as outlined by ICH guidelines.[6][18][19]

Spectroscopic Profile: The Structural Fingerprint

While not physicochemical properties in the classical sense, spectroscopic data are essential for structural confirmation and are included here for completeness.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will be essential to confirm the chemical structure. Key expected signals would include aromatic protons for the phenyl ring, diastereotopic protons for the morpholinone ring, and a characteristic quartet for the CF₃ group in ¹³C NMR.[20][21][22]

-

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds and will show a singlet for the CF₃ group, providing unambiguous confirmation of its presence.[23][24]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[20]

-

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, and a strong absorption for the lactam carbonyl (C=O) group.[25]

Conclusion and Forward Outlook

The physicochemical profile of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a critical dataset for advancing its journey as a potential drug candidate. The properties of lipophilicity, solubility, ionization, and stability, determined through the robust protocols outlined herein, will form the foundation for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By systematically generating this data, research teams can make informed decisions, identify potential development challenges early, and ultimately accelerate the path from a promising molecule to a potential therapeutic. This guide provides the validated, logical framework necessary to build that essential foundation.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

National Institutes of Health. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

The Royal Society of Chemistry. (2010). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. Green Chemistry. Retrieved from [Link]

-

Achmem. (n.d.). (S)-5-Phenylmorpholin-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Retrieved from [Link]

-

ScienceOpen. (2022). A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η -C2H4OMe)(DMSO)(phen)]. Retrieved from [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (S)-5-Phenylmorpholin-3-one | 1052209-96-7 [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. pharmtech.com [pharmtech.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. agilent.com [agilent.com]

- 11. evotec.com [evotec.com]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. bioorganica.org.ua [bioorganica.org.ua]

- 22. scienceopen.com [scienceopen.com]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. beilstein-journals.org [beilstein-journals.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Phenyl-5-(trifluoromethyl)morpholin-3-one (CAS 1211582-12-5): A Privileged Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, a compound of significant interest to researchers, scientists, and drug development professionals. By dissecting its structural components, potential synthetic pathways, and likely biological targets, we aim to illuminate its potential as a valuable scaffold in medicinal chemistry. While specific data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles and data from analogous structures to provide a robust and scientifically grounded perspective.

Introduction: Deconstructing a Molecule of Interest

5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a fascinating molecule that combines three key structural motifs, each contributing to its potential pharmacological profile. Understanding these components is crucial to appreciating its potential applications.

-

The Morpholin-3-one Core: The morpholine ring is a well-established "privileged structure" in medicinal chemistry.[1][2] Its presence in numerous approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. The lactam functionality within the morpholin-3-one core provides a rigid scaffold and potential hydrogen bonding interactions with biological targets.

-

The Phenyl Group: The presence of a phenyl ring at the 5-position introduces a key aromatic component. This group can engage in various non-covalent interactions with protein targets, including π-π stacking and hydrophobic interactions, which are critical for binding affinity and selectivity.

-

The Trifluoromethyl (CF3) Group: The trifluoromethyl group is a cornerstone of modern drug design.[3][4][5] Its introduction into a molecule can profoundly and beneficially alter its properties.[6][7] Key advantages of trifluoromethylation include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[3]

-

Increased Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[3]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can influence the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, potentially enhancing target binding.[3]

-

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more potent and selective interactions with the target protein.

-

The combination of these three motifs in 5-Phenyl-5-(trifluoromethyl)morpholin-3-one suggests a molecule with the potential for favorable pharmacokinetic properties and potent biological activity.

Proposed Synthetic Strategy: The Ugi Multicomponent Reaction

A potential Ugi-based synthesis could involve the reaction of an α-amino alcohol, a ketone, a carboxylic acid, and an isocyanide, followed by an intramolecular cyclization step. A more direct approach for the morpholin-3-one core involves a variation of the Ugi reaction followed by a cyclization step.

Proposed Synthetic Pathway:

Caption: Proposed Ugi-based synthesis of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

Step-by-Step Protocol:

-

Imine Formation: In a suitable solvent such as methanol, equimolar amounts of 2-amino-1-phenylethanol and trifluoroacetaldehyde are stirred to form the corresponding imine.

-

Ugi Reaction: To the in-situ generated imine, equimolar amounts of glyoxylic acid and an isocyanide (e.g., tert-butyl isocyanide) are added. The reaction mixture is stirred at room temperature for 24-48 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude linear Ugi adduct is purified by column chromatography.

-

Cyclization: The purified Ugi adduct is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux to induce intramolecular lactamization.

-

Final Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled, washed, and the solvent is evaporated. The final product, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, is purified by recrystallization or column chromatography.

Potential Biological Activity: Targeting the PI3K/Akt/mTOR Pathway

The structural features of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, particularly the morpholine ring, strongly suggest its potential as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11][12][13]

Numerous potent and selective mTOR inhibitors incorporate a morpholine moiety, which has been shown to interact with the ATP-binding pocket of the kinase domain.[14][15][16][17][18] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a key interaction for potent inhibition.

The PI3K/Akt/mTOR Signaling Pathway:

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Proposed Biological Evaluation Workflow:

To assess the biological activity of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, a systematic approach is recommended:

Caption: A workflow for the biological evaluation of the target compound.

Experimental Protocol: In Vitro mTOR Kinase Assay

A detailed protocol for an in vitro kinase assay to determine the inhibitory activity against mTOR can be found in resources such as "mTOR: Methods and Protocols".[19] A generalized procedure is as follows:

-

Reagents and Materials: Recombinant active mTOR enzyme, inactive S6K protein (substrate), ATP, kinase assay buffer, and the test compound (5-Phenyl-5-(trifluoromethyl)morpholin-3-one) at various concentrations.

-

Assay Procedure:

-

The kinase reaction is initiated by mixing the mTOR enzyme, S6K substrate, and varying concentrations of the test compound in the kinase buffer.

-

ATP is added to start the reaction.

-

The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by adding a stopping solution (e.g., SDS-PAGE loading buffer).

-

-

Detection: The level of phosphorylated S6K is quantified, typically by Western blotting using an antibody specific for phosphorylated S6K.[20][21] The intensity of the signal is inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Physicochemical and Analytical Characterization

A thorough characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is essential for its development as a research tool or potential drug candidate.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance |

| Molecular Formula | C11H10F3NO2 | Provides the elemental composition. |

| Molecular Weight | 245.20 g/mol | Influences diffusion and transport properties. |

| LogP | ~1.5 - 2.5 | Indicates a balance between solubility and permeability. |

| Polar Surface Area | ~49 Ų | Affects membrane permeability and solubility. |

| H-bond Donors | 1 | Potential for hydrogen bonding interactions. |

| H-bond Acceptors | 3 | Potential for hydrogen bonding interactions. |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for confirming the chemical structure and purity of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.[22][23][24] Fragmentation patterns from MS/MS analysis can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound and for quantitative analysis.[25][26][27][28] A reverse-phase C18 column with a mobile phase of acetonitrile and water would likely be a suitable starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For certain applications, particularly for analyzing volatile derivatives, GC-MS can be employed.[29][30]

Safety and Handling

Compounds containing trifluoromethyl groups require careful handling due to their potential reactivity and the possibility of releasing hazardous decomposition products.

General Safety Precautions:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[31][32]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[33]

-

Handling: Avoid contact with skin and eyes.[34] Avoid creating dust. Use spark-proof tools if the compound is flammable.[31]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[32][34]

-

Decomposition Hazards: Be aware that under high heat or in the presence of strong bases, trifluoromethylated compounds can decompose to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[35]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[31][32][33][34]

Conclusion and Future Perspectives

5-Phenyl-5-(trifluoromethyl)morpholin-3-one represents a promising chemical scaffold for the development of novel therapeutic agents. Its constituent parts—the privileged morpholin-3-one core, the phenyl group for target interaction, and the beneficial trifluoromethyl group—suggest a molecule with significant potential, particularly as an inhibitor of the PI3K/Akt/mTOR pathway. The proposed synthetic route via the Ugi reaction offers an efficient means of accessing this and related compounds for further investigation. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough biological evaluation to validate its predicted activity and explore its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader field of medicinal chemistry and the ongoing quest for new and effective drugs.

References

-

Wikipedia. PI3K/AKT/mTOR pathway. [Link]

-

Zuercher, W. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

LoRusso, P. M. (2016). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. Journal of the National Cancer Institute, 108(8), djw108. [Link]

-

Zuercher, W. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Mabuchi, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 13(10), 2443. [Link]

-

Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 38, 553-564. [Link]

-

Proteopedia. PI3K/AKT/mTOR signaling pathway. (2022). [Link]

-

Scilit. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. (2025). [Link]

-

MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

National Center for Biotechnology Information. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

-

ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025). [Link]

-

Organic Syntheses. Ugi Multicomponent Reaction. [Link]

-

SIELC Technologies. Separation of 3-Morpholinone on Newcrom R1 HPLC column. [Link]

-

MySkinRecipes. 5-Phenylmorpholin-3-one. [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). [Link]

-

ResearchGate. Background on morpholine synthesis and our approach. [Link]

-

Stony Brook University. mTOR: Methods and Protocols. [Link]

-

ResearchGate. Mass spectra of the morpholin-4-ium... [Link]

-

Organic Chemistry Portal. Ugi Reaction. [Link]

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

-

Nazarbayev University. Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. [Link]

-

American Association for Cancer Research. Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. [Link]

-

J&K Scientific. JP-3505 - Safety Data Sheet. (2025). [Link]

-

ResearchGate. Synthesis of morpholinones 22. [Link]

-

ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

-

National Center for Biotechnology Information. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

-

National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

bioRxiv. Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. (2023). [Link]

-

Royal Society of Chemistry. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. [Link]

-

National Center for Biotechnology Information. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

ResearchGate. Representative biologically active molecules containing a trifluoromethyl group. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. researchgate.net [researchgate.net]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. nur.nu.edu.kz [nur.nu.edu.kz]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. scilit.com [scilit.com]

- 15. mdpi.com [mdpi.com]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 20. aacrjournals.org [aacrjournals.org]

- 21. biorxiv.org [biorxiv.org]

- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Separation of 3-Morpholinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. helixchrom.com [helixchrom.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chemicalbook.com [chemicalbook.com]

- 32. keyorganics.net [keyorganics.net]

- 33. aaronchem.com [aaronchem.com]

- 34. combi-blocks.com [combi-blocks.com]

- 35. benchchem.com [benchchem.com]

The Trifluoromethylated Morpholine Scaffold: A Modern Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold represents a significant advancement in drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The strong electron-withdrawing nature of the CF₃ group can profoundly influence basicity, lipophilicity, metabolic stability, and target binding affinity.[4][5] This guide provides a comprehensive technical overview of novel trifluoromethylated morpholine scaffolds, detailing their synthesis, key physicochemical properties, and impactful applications in modern drug discovery, with a focus on the causal relationships behind their efficacy.

The Strategic Imperative for Trifluoromethylation of Morpholines

The introduction of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry to enhance the drug-like properties of a lead compound.[2][6] When applied to the morpholine scaffold, this modification imparts a unique and advantageous set of characteristics.

-

Modulation of Basicity (pKa) : The morpholine nitrogen provides a basic handle that is often crucial for solubility and target interaction. However, its basicity (pKa ≈ 8.4) can also lead to off-target effects and rapid clearance. The potent electron-withdrawing effect of a vicinal trifluoromethyl group significantly reduces the basicity of the morpholine nitrogen. This modulation can be critical for optimizing a drug's pharmacokinetic profile and reducing interactions with unintended biological targets.[7]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Placing a CF₃ group on the morpholine ring can shield adjacent, metabolically labile C-H bonds from enzymatic attack, thereby increasing the compound's half-life and bioavailability.[4]

-

Increased Lipophilicity : The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[9] This is a particularly valuable attribute in the development of central nervous system (CNS) therapeutics.[4]

-

Improved Target Binding : The unique electronic and steric properties of the CF₃ group can lead to enhanced binding affinity and selectivity for the target protein. It can participate in favorable electrostatic and hydrophobic interactions within a binding pocket, often leading to a significant boost in potency.[4][10]

Synthesis of Trifluoromethylated Morpholine Scaffolds

The synthesis of trifluoromethylated morpholines can be approached through various strategic routes, each with its own advantages depending on the desired substitution pattern and stereochemistry.

Scalable Synthesis of 2- and 3-Trifluoromethylmorpholines

A robust and scalable synthesis for both 2- and 3-trifluoromethylmorpholines has been developed, starting from the commercially available 2-trifluoromethyloxirane. This multi-step process allows for the production of these valuable building blocks in multigram quantities, in both racemic and optically active forms.

Experimental Protocol: Synthesis of Racemic 2-(Trifluoromethyl)morpholine

A representative protocol for the synthesis of racemic 2-(trifluoromethyl)morpholine is as follows:

-

Step 1: Oxirane Ring Opening. 2-Trifluoromethyloxirane is reacted with an appropriate amine, such as benzylamine, to open the epoxide ring, yielding an amino alcohol intermediate.

-

Step 2: N-Protection. The secondary amine of the resulting amino alcohol is protected, for example, as a tosylamide, to prevent side reactions in subsequent steps.

-

Step 3: O-Alkylation. The hydroxyl group is then alkylated with a suitable two-carbon electrophile bearing a leaving group, such as 2-bromoethanol.

-

Step 4: Cyclization. Under basic conditions, an intramolecular Williamson ether synthesis is induced, forming the morpholine ring.

-

Step 5: Deprotection. The protecting group on the nitrogen is removed to yield the final 2-(trifluoromethyl)morpholine.

This synthetic approach is versatile and can be adapted to produce a variety of substituted trifluoromethylated morpholines.

Domino Reaction for Bicyclic Trifluoromethylated Morpholines

A highly efficient and stereoselective method for the synthesis of complex, fused trifluoromethylated morpholines involves a domino reaction of fluorinated α-bromoenones with β-amino alcohols.[11][12][13] This one-pot assembly is initiated by an aza-Michael reaction, followed by intramolecular cyclization, to yield bicyclic structures containing a trifluoromethylated morpholine fused with an aziridine ring.[11][13]

Experimental Protocol: Domino Synthesis of 7-Aryl-5-trifluoromethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-ol

-

Reaction Setup: A mixture of the appropriate fluorinated α-bromoenone (1 mmol), β-amino alcohol (1.2 mmol), and triethylamine (1.3 mmol) in tetrahydrofuran (THF, 3-5 mL) is prepared in a round-bottom flask.[11]

-

Reaction Execution: The reaction mixture is stirred at room temperature for 16-24 hours.[11]

-

Workup: The resulting triethylammonium bromide salt is removed by filtration. The solvent is then evaporated under reduced pressure.[11]

-

Purification: The crude residue is purified by column chromatography on silica gel to afford the target bicyclic trifluoromethylated morpholine.[11]

The unique activating effect of the trifluoromethylcarbonyl (CF₃CO) moiety is crucial for the success of this transformation.[13]

Physicochemical Properties: A Quantitative Comparison

The impact of trifluoromethylation on the key physicochemical properties of the morpholine scaffold has been quantitatively characterized. These data are essential for rational drug design and lead optimization.

Table 1: Comparative Physicochemical Properties of Morpholine and its Trifluoromethylated Analogs

| Compound | pKa (Conjugate Acid) | logD at pH 7.4 |

| Morpholine | 8.36 | -2.55 |

| 2-(Trifluoromethyl)morpholine | 5.70 | -0.63 |

| 3-(Trifluoromethyl)morpholine | 6.51 | -0.81 |

Data sourced from Shcherbatiuk et al. (2013).

As the data clearly indicate, the introduction of a trifluoromethyl group leads to a significant decrease in the pKa of the morpholine nitrogen, with the effect being more pronounced for the 2-substituted isomer due to the closer proximity of the electron-withdrawing CF₃ group. Concurrently, the lipophilicity, as measured by logD at physiological pH, is substantially increased.

Applications in Drug Discovery: Case Studies

The unique properties of trifluoromethylated morpholines have been successfully leveraged in the development of several clinical candidates and approved drugs.

Neurokinin-1 (NK₁) Receptor Antagonists: The Aprepitant Story

Aprepitant (Emend®) is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[14] Its structure features a complex morpholine core, and the development of this drug class provides a compelling example of the strategic use of fluorination.

The core of Aprepitant is a highly substituted morpholine ring. Specifically, it is 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine.[15] While the trifluoromethyl groups in Aprepitant are on a phenyl substituent and not directly on the morpholine ring, the development of this class of compounds highlights the importance of fluorination in achieving the desired pharmacological profile.[16] The metabolism of Aprepitant primarily occurs through oxidation of the morpholine ring and its side chains.[17] This underscores the potential benefits of directly incorporating a trifluoromethyl group onto the morpholine scaffold to enhance metabolic stability in future generations of such drugs.

PI3K/mTOR Inhibitors for Oncology: The Role of the Trifluoromethyl-pyridyl Morpholine Scaffold

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several potent PI3K inhibitors feature a morpholine moiety, which is crucial for binding to the hinge region of the kinase domain.[18][19]

A notable example is PQR309 (Bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[20] The chemical structure of PQR309 is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[18]

In this molecule, the morpholine groups form key hydrogen bond interactions with the hinge region of the PI3K enzyme.[18][19] The trifluoromethyl group on the pyridine ring plays a critical role in modulating the electronic properties of the aromatic system and contributes to the overall binding affinity and pharmacokinetic profile of the compound. This scaffold demonstrates the successful integration of a trifluoromethylated aromatic system with the privileged morpholine heterocycle to create a potent and drug-like clinical candidate.

Conclusion and Future Perspectives

Trifluoromethylated morpholine scaffolds represent a powerful and versatile tool in the modern medicinal chemist's arsenal. The strategic incorporation of the trifluoromethyl group provides a rational means to fine-tune key drug-like properties, including basicity, metabolic stability, and lipophilicity. The successful application of these scaffolds in diverse therapeutic areas, from oncology to CNS disorders, underscores their broad utility.

Future research in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access a wider range of structurally diverse trifluoromethylated morpholines. Furthermore, a deeper understanding of the conformational effects of trifluoromethylation on the morpholine ring and its impact on target binding will enable the more precise design of next-generation therapeutics with enhanced efficacy and safety profiles.

Visualizations

Diagram 1: General Synthetic Strategy for 2-Trifluoromethylmorpholine

Caption: A multi-step synthesis of 2-(trifluoromethyl)morpholine.

Diagram 2: Impact of Trifluoromethylation on Morpholine Properties

Caption: Key property modulations by trifluoromethylation.

References

-

Rusinov, V. L., et al. (2016). Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. The Journal of Organic Chemistry, 81(20), 10029-10034. [Link]

-

Rusinov, V. L., et al. (2016). Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. PubMed. [Link]

-

Rusinov, V. L., et al. (2016). Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. ACS Publications. [Link]

-

Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7647-7663. [Link]

- Hale, J. J., et al. (2001). Chemical synthesis of morpholine derivatives.

-

Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5897-5915. [Link]

-

Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

-

Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. [Link]

-

Hale, J. J., et al. (1997). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal. ACS Publications. [Link]

-

Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

-

Hale, J. J., et al. (2000). Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs. PubMed. [Link]

-

Pharmaffiliates. Aprepitant-impurities. [Link]

-

Xing, H., et al. (2019). Synthesis of trifluoromethyl-/cyclopropyl-substituted 2-isoxazolines by DBU-promoted domino reaction. Tetrahedron Letters, 60(38), 151048. [Link]

-

Muñoz, A., & Cuesta, S. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2691. [Link]

-

Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Chemeurope.com. Aprepitant. [Link]

-

Prezi. 1. Lead Compound Discovery 2. Molecular Modification 3. Formulation Development. [Link]

-

Yutian Pharmaceutical. (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine hydrochloride. [Link]

-

Pharmaffiliates. Aprepitant-impurities. [Link]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

-

Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed. [Link]

-

PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. [Link]

-

Pharmaffiliates. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. [Link]

-

Shen, H., et al. (2023). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie. [Link]

-

Kim, H., et al. (2018). CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability. Molecules, 23(8), 2030. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

DailyMed. (2024). APREPITANT capsule APREPITANT- aprepitant kit. NIH. [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Zhang, W., et al. (2021). Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14796-14801. [Link]

-

Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 54(76), 10706-10709. [Link]

-

ChEMBL. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]

-

New Drug Approvals. (2016). Neurokinin 1 (NK1) receptor antagonist. [Link]

-

Maji, M., & Bera, S. (2020). Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 18(45), 9136-9158. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Tourwé, D., et al. (2011). Design and biological activity of trifluoromethyl containing drugs. Journal of Medicinal Chemistry, 54(8), 2467-2476. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563. [Link]articles/PMC7924766/)

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]

- 15. Aprepitant [chemeurope.com]

- 16. mdpi.com [mdpi.com]

- 17. DailyMed - APREPITANT capsule APREPITANT- aprepitant kit [dailymed.nlm.nih.gov]

- 18. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylmorpholinone Scaffold: A Technical Guide to Unraveling Structure-Activity Relationships for Novel CNS-Active Agents

Abstract

The phenylmorpholinone core represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of centrally active agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylmorpholinone analogs, with a primary focus on their role as monoamine reuptake inhibitors. Drawing upon key examples, including the selective norepinephrine reuptake inhibitor (NRI) reboxetine, this whitepaper will dissect the intricate interplay between chemical structure and biological function. We will delve into the critical structural modifications that govern potency, selectivity, and overall pharmacological profile. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the in vitro characterization of these compounds, empowering researchers and drug development professionals to accelerate their discovery efforts in this promising chemical space.

Introduction: The Phenylmorpholinone Moiety as a Versatile Pharmacophore

The morpholine ring is a recurring motif in a multitude of biologically active compounds, valued for its favorable physicochemical properties that can enhance aqueous solubility and metabolic stability.[1] When fused with a phenyl group to form the phenylmorpholinone scaffold, it gives rise to a conformationally restrained framework that is particularly amenable to targeting transporters and receptors within the central nervous system (CNS).[2]

One of the most notable therapeutic successes of a phenylmorpholinone-related structure is reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the management of clinical depression.[3][4] The clinical utility of reboxetine has spurred extensive research into its analogs and other phenylmorpholinone derivatives, revealing a rich and nuanced structure-activity landscape.[5] Understanding these SARs is paramount for the rational design of next-generation CNS agents with improved efficacy, selectivity, and safety profiles.

This guide will systematically deconstruct the phenylmorpholinone scaffold, examining the impact of stereochemistry and substitutions at key positions on biological activity, with a particular emphasis on norepinephrine transporter (NET) inhibition.

Deciphering the Structure-Activity Relationship (SAR) of Phenylmorpholinone Analogs

The biological activity of phenylmorpholinone analogs is exquisitely sensitive to subtle changes in their three-dimensional structure. The following sections will explore the key structural determinants of activity.

The Critical Role of Stereochemistry

For many phenylmorpholinone derivatives, the stereochemical orientation of the substituents is a decisive factor in their interaction with biological targets. In the case of reboxetine and its analogs, the (S,S)-enantiomer consistently exhibits significantly higher affinity for the norepinephrine transporter compared to the (R,R)-enantiomer.[6] This stereoselectivity underscores the importance of a precise spatial arrangement of the pharmacophoric elements for optimal binding to the transporter.

Substitutions on the Phenyl Ring

Electron-withdrawing and electron-donating groups, as well as their position on the ring (ortho, meta, or para), can alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity and functional activity. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, substitutions on the phenyl ring were shown to modulate potency as inhibitors of dopamine and norepinephrine uptake.[7]

The Impact of Phenoxy Ring Modifications (Reboxetine Analogs)